

# 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone IUPAC name and synonyms

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## Compound of Interest

Compound Name: 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

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## A Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of the flavonoid **1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one is a deoxybenzoin derivative, a class of isoflavonoids.<sup>[1]</sup> It is also commonly known by several synonyms.

Identifier	Value
IUPAC Name	1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one
Synonyms	2',4'-Dihydroxy-2-(4-hydroxyphenyl)acetophenone, 2,4,4'-trihydroxydeoxybenzoin
CAS Number	17720-60-4[2]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>4</sub>
Molecular Weight	244.24 g/mol

## Physicochemical and Spectral Data

Comprehensive experimental data for this specific compound is not widely available in public databases. The following table summarizes the available predicted and experimental data.

Property	Value	Source
Predicted XlogP	2.7	PubChem
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	See SpectraBase for detailed shifts	SpectraBase[3]

Note: Experimental data such as melting point, boiling point, and detailed <sup>1</sup>H NMR, IR, and mass spectrometry data are not readily available in the referenced public scientific databases. Researchers are advised to perform their own characterization.

## Biological Activity and Experimental Protocols

### Antioxidant Activity

2,4,4'-Trihydroxydeoxybenzoin has been identified as a potent antioxidant with DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. This activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which can neutralize free radicals and terminate radical chain reactions.

## Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH radical.

### Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Test compound (**1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**)
- Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
- 96-well microplate
- Microplate reader

### Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
- Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in methanol or an appropriate solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.
- Assay:
  - In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
  - Add an equal volume of the different concentrations of the test compound or positive control to the wells.
  - For the blank, add the solvent used for the dilutions instead of the test compound.
  - For the control, add the test compound solvent to the DPPH solution.

- Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

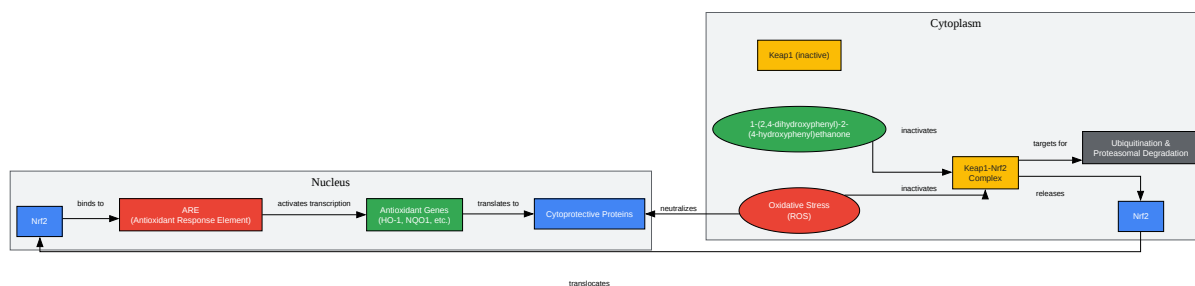
- $A_{\text{control}}$  is the absorbance of the control (DPPH solution without the test compound).
- $A_{\text{sample}}$  is the absorbance of the DPPH solution with the test compound.
- $IC_{50}$  Determination: The  $IC_{50}$  value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

## Potential Signaling Pathway

As a flavonoid with demonstrated antioxidant properties, **1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone** likely exerts its cytoprotective effects through the modulation of cellular signaling pathways involved in the response to oxidative stress. A key pathway implicated in the antioxidant effects of flavonoids is the Keap1-Nrf2 signaling pathway.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[\[5\]](#)[\[7\]](#) In the presence of oxidative stress or electrophiles, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[\[6\]](#) This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[\[4\]](#)[\[5\]](#) These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[\[9\]](#)[\[10\]](#) Flavonoids, including

likely **1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone**, can activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses.[10][11][12]



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